1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine class This compound is characterized by a piperazine ring substituted with a 2-methoxybenzyl group and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with 2-Methoxybenzyl Group: The piperazine core is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-methoxybenzyl group.
Introduction of 4-Methylcyclohexyl Group: Finally, the compound is reacted with 4-methylcyclohexyl bromide under basic conditions to attach the 4-methylcyclohexyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methoxy group, yielding 1-(2-hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium hydride (NaH) are used for substitution reactions.
Major Products:
Oxidation: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Reduction: 1-(2-Hydroxybenzyl)-4-(4-methylcyclohexyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-(2-Methoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be compared with other piperazine derivatives:
1-Benzylpiperazine: Known for its stimulant properties, it differs in the absence of the methoxy and cyclohexyl groups.
1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group, leading to different chemical properties and biological activities.
1-(2-Methoxybenzyl)-4-(4-methylphenyl)piperazine: The cyclohexyl group is replaced by a phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H30N2O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H30N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3 |
InChI Key |
JOQDCKHYUVLTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.